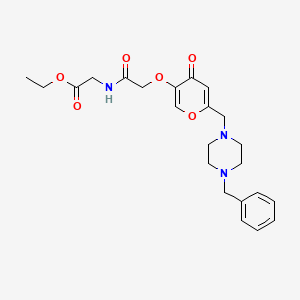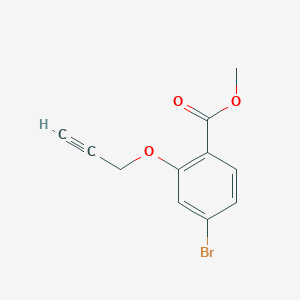amino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 339098-51-0](/img/structure/B2914316.png)
2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of chlorine, fluorine, and nitrogen atoms. Notably, it can be synthesized from 2-amino-3-chloro-5-trifluoromethylpyridine (a precursor) through specific chemical reactions . The exact synthetic route may vary depending on the desired isomer or specific functional groups.
Molecular Structure Analysis
The molecular structure of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione consists of a pyrrolopyridine core with a trifluoromethyl group, a chlorine atom, and a methylamino group. The arrangement of these atoms significantly influences its properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. For instance, it can undergo transformations to form derivatives with altered functional groups, which may impact its biological activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Agrochemicals
Trifluoromethylpyridines (TFMPs) and their derivatives are widely used in the agrochemical industry for the protection of crops from pests . The introduction of fluazifop-butyl, a TFMP derivative, marked the beginning of the use of these compounds in the market. Since then, over 20 new TFMP-containing agrochemicals have been developed . The efficacy of these compounds in pest control is attributed to the unique properties of the fluorine atom combined with the pyridine moiety.
Pharmaceuticals
In the pharmaceutical industry, several TFMP derivatives have been approved for market use. These compounds are found in both pharmaceutical and veterinary products, with five pharmaceutical and two veterinary products containing the TFMP moiety . Many more candidates are currently undergoing clinical trials, highlighting the potential of TFMP derivatives in therapeutic applications.
Synthesis of Intermediates
The compound is used as a chemical intermediate in the synthesis of various crop-protection products. Its high demand is evidenced by production data and the numerous methods reported for its synthesis . This highlights its importance in the development of new agrochemicals.
Chemical Research
TFMP derivatives serve as model substrates in chemical research, particularly in studies focusing on regioexhaustive functionalization . This application is crucial for understanding the reactivity and interaction of different functional groups in complex molecules.
Material Science
The development of metal-organic frameworks (MOFs), which are used for gas storage, separation, and catalysis, often involves the use of TFMP derivatives. These compounds provide a pathway to synthesize MOFs with specific properties .
Veterinary Medicine
Beyond human pharmaceuticals, TFMP derivatives are also utilized in veterinary medicine. The two veterinary products approved for market use demonstrate the versatility and effectiveness of these compounds in animal health .
Biological Activity Studies
The biological activities of TFMP derivatives are a subject of ongoing research. The combination of fluorine’s physicochemical properties and the pyridine ring’s characteristics is believed to contribute to the biological activity of these compounds .
Future Applications
It is anticipated that novel applications for TFMP derivatives will continue to emerge. The ongoing research and development in this field suggest that these compounds may soon play a role in other areas of science and technology .
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives have been used in the pharmaceutical and agrochemical industries, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its density , might influence its pharmacokinetic properties.
Result of Action
It’s known that trifluoromethylpyridine derivatives have been used in the pharmaceutical and agrochemical industries, suggesting that they may have a variety of effects at the molecular and cellular levels .
Action Environment
It’s known that the physicochemical properties of a compound can influence its stability and efficacy .
properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrrolo[3,4-c]pyridine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O2/c1-21(11-10(15)4-7(5-20-11)14(16,17)18)22-12(23)8-2-3-19-6-9(8)13(22)24/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWJFFNOYFZMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3=C(C2=O)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)
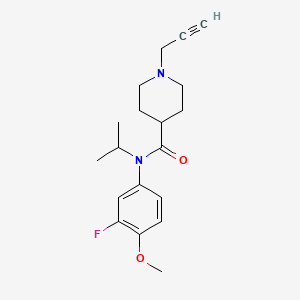

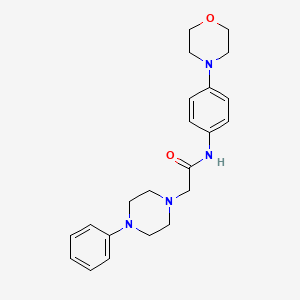
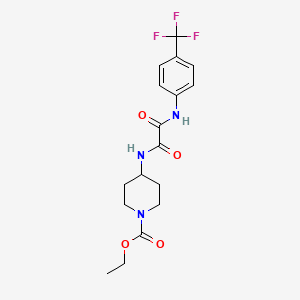
![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2914244.png)
![N-[4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2914245.png)
![N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide](/img/structure/B2914247.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2914248.png)
![(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide](/img/structure/B2914249.png)
